molecular formula C8H18N2O B1302565 2-(2,6-Dimethylmorpholin-4-yl)ethanamine CAS No. 244789-18-2

2-(2,6-Dimethylmorpholin-4-yl)ethanamine

Cat. No.: B1302565
CAS No.: 244789-18-2
M. Wt: 158.24 g/mol
InChI Key: GLOJLKCUVTZRFO-UHFFFAOYSA-N
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Description

Context within Medicinal Chemistry: The Morpholine (B109124) Ring as a Privileged Pharmacophore

The morpholine ring is a simple, six-membered saturated heterocycle containing both an ether linkage and a secondary amine. This structure is not merely a chemical curiosity but is recognized in medicinal chemistry as a "privileged pharmacophore"—a molecular framework that is capable of binding to multiple biological targets. nih.govnih.gov

The morpholine moiety is a ubiquitous feature in a vast number of approved drugs and experimental therapeutic agents. nih.govresearchgate.net Its prevalence is due to its synthetic accessibility and its ability to impart favorable physicochemical and biological properties to a parent molecule. nih.gov Appropriately substituted morpholine scaffolds can possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netjchemrev.com This versatility has made it an indispensable tool for medicinal chemists seeking to develop novel compounds with diverse therapeutic applications. nih.gov For example, the antibiotic Linezolid and the anticancer agent Gefitinib both contain a morpholine ring, which is crucial to their respective functions.

Table 1: Examples of Marketed Drugs Containing the Morpholine Moiety

Drug Name Therapeutic Class Role of Morpholine Moiety
Gefitinib Anticancer (EGFR Inhibitor) Prolongs plasma half-life, improves pharmacokinetic profile. sci-hub.se
Linezolid Antibiotic Integral to its antibacterial activity by inhibiting protein synthesis. researchgate.net
Aprepitant Antiemetic Contributes to increased potency by reducing the basicity of a key nitrogen. sci-hub.se

| Reboxetine | Antidepressant | Key structural component for its activity as a norepinephrine (B1679862) reuptake inhibitor. researchgate.net |

This table is interactive. Click on the headers to sort.

The incorporation of a morpholine ring into a drug candidate is a common strategy to enhance its drug-like properties. nih.gov It can significantly influence both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a compound. acs.orgnih.gov

From a pharmacokinetic perspective, the morpholine ring often improves aqueous solubility and metabolic stability. eurekaselect.commdpi.com The weak basicity of the morpholine nitrogen (pKa typically around 8.3-8.7) can be advantageous for solubility and absorption. nih.gov The ether oxygen can act as a hydrogen bond acceptor, further enhancing interactions with aqueous environments and biological targets. acs.orgnih.gov This balanced hydrophilic-lipophilic profile can improve a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, including permeability across the blood-brain barrier. researchgate.netnih.gov

Pharmacodynamically, the morpholine ring can serve as a rigid scaffold to correctly orient other functional groups for optimal interaction with a biological target, or it can be an integral part of the pharmacophore itself, forming key binding interactions. nih.govnih.gov Its ability to participate in hydrogen bonding and hydrophobic interactions allows it to enhance binding affinity and potency at various receptors and enzymes. acs.org

Overview of the Ethanamine Moiety in Chemical Biology

The ethanamine, or 2-aminoethyl, group is a fundamental building block in chemical biology. It consists of a two-carbon chain terminating in an amino group. This moiety is found in numerous endogenous molecules, including neurotransmitters and hormones, underscoring its biological relevance. mdpi.comnih.gov

In drug design, the ethanamine side chain is frequently used as a linker or as a key interacting group. The terminal primary amine is basic and, at physiological pH, is typically protonated. This positive charge allows it to form strong ionic interactions (salt bridges) with negatively charged residues, such as aspartate or glutamate, in the binding sites of proteins and enzymes. drugdiscoverytrends.com The presence of the nitrogen atom also provides a site for hydrogen bonding, which is crucial for molecular recognition and binding affinity. drugdiscoverytrends.com The flexibility of the two-carbon linker allows the amino group to position itself optimally within a binding pocket to establish these critical interactions.

Structural Significance of the 2,6-Dimethyl Substitution on the Morpholine Ring

The cis-isomer, where the methyl groups are on the same side of the ring, is often of particular interest in medicinal chemistry. chemicalbook.com For instance, cis-2,6-dimethylmorpholine (B33440) is a key intermediate in the synthesis of certain p38α MAP kinase inhibitors and 5-HT4 receptor modulators. chemicalbook.com The dimethyl substitution provides conformational restriction, reducing the flexibility of the morpholine ring compared to its unsubstituted counterpart. This pre-organization can be entropically favorable for binding to a specific target, potentially leading to higher potency and selectivity. The methyl groups themselves can engage in beneficial hydrophobic or van der Waals interactions within a target's binding site, further enhancing affinity. The specific stereochemistry (cis vs. trans) dictates the precise three-dimensional orientation of these methyl groups, which is often critical for achieving the desired biological activity. google.comru.nl

Table 2: Properties of 2,6-Dimethylmorpholine (B58159) Isomers

Property Value
Molecular Formula C₆H₁₃NO nist.gov
Molecular Weight 115.17 g/mol nih.gov
Boiling Point (cis-isomer) 147 °C tcichemicals.com
CAS Number (cis-isomer) 6485-55-8 nih.gov

| Key Application of cis-isomer | Intermediate for pharmaceuticals (e.g., kinase inhibitors). chemicalbook.combasf.com |

This table provides a summary of key properties for the 2,6-dimethylmorpholine scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18N2O/c1-7-5-10(4-3-9)6-8(2)11-7/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOJLKCUVTZRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373360
Record name 2-(2,6-dimethylmorpholin-4-yl)ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244789-18-2
Record name 2-(2,6-dimethylmorpholin-4-yl)ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 244789-18-2
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Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches to the Morpholine (B109124) Core

The morpholine moiety is a prevalent scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. nih.gov The synthesis of the specifically substituted 2,6-dimethylmorpholine (B58159) core involves strategic ring-closing reactions, stereochemical control, and often, the use of metal catalysts to achieve efficiency and selectivity.

Cyclization Reactions for Morpholine Ring Formation

The formation of the morpholine ring is frequently accomplished through intramolecular cyclization. A primary industrial method for synthesizing 2,6-dimethylmorpholine involves the cyclization of diisopropanolamine (B56660) (1,1'-iminobispropan-2-ol) in the presence of a strong acid, such as sulfuric acid. google.com This process typically involves heating the precursor, which leads to dehydration and subsequent ring closure to form the desired heterocyclic structure. The reaction conditions, including temperature and the concentration of the acid, can be optimized to favor a high proportion of the cis-isomer, which is often the more desired isomer in various applications. google.com

Other general cyclization strategies include the reaction of β-amino alcohols with reagents like chloroacetyl chloride. This two-step process first involves acylation of the amino alcohol, followed by an intramolecular Williamson ether synthesis under basic conditions to close the ring. researchgate.netresearchgate.net Another approach is the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, which can be mediated by reagents like boron trifluoride etherate to yield morpholine structures. organic-chemistry.org

Table 1: Selected Cyclization Reactions for Morpholine Ring Formation

Starting Material Reagents and Conditions Product Key Features
Diisopropanolamine Sulfuric acid, heat (150-190°C) 2,6-Dimethylmorpholine Direct, favors cis-isomer under optimized conditions. google.com
Amino alcohol 1. Chloroacetyl chloride, NaOH; 2. aq. KOH N-substituted morpholin-3-one Forms an intermediate lactam which can be reduced. researchgate.netresearchgate.net

Stereoselective Syntheses of Substituted Morpholines

Controlling the stereochemistry of substituents on the morpholine ring is crucial, as different stereoisomers can exhibit distinct biological activities. For 2,6-disubstituted morpholines, achieving a high diastereoselectivity for either the cis or trans isomer is a key synthetic challenge.

One effective strategy for the stereoselective synthesis of C-substituted morpholines is the intramolecular reductive etherification of keto alcohols. acs.org This method has been successfully applied to generate various cis-2,5-disubstituted morpholines with excellent yield and diastereoselectivity. acs.org Another powerful approach involves the reaction of enantiopure epoxides with amino alcohols. This route allows for the synthesis of trans-2,5-disubstituted morpholine derivatives with high enantio- and diastereoselectivity. acs.org The regioselective activation and subsequent ring closure of the resulting amino diol are critical steps in this sequence. acs.org

Furthermore, the isomerization of an existing mixture of stereoisomers can be employed. For instance, the less desirable trans-2,6-dimethylmorpholine can be converted to the cis-isomer in the presence of hydrogen and a palladium catalyst containing zinc, cadmium, or manganese. nih.gov

Table 2: Examples of Stereoselective Morpholine Syntheses

Method Key Reagents/Steps Stereochemical Outcome Reference
Reductive Etherification Keto alcohol, Triethylsilane, BF₃·OEt₂ High cis-diastereoselectivity acs.org
Epoxide Ring Opening Enantiopure epoxide, Amino alcohol High trans-diastereoselectivity acs.org

Application of Transition Metal Catalysis in Morpholine Synthesis

Transition metal catalysis offers efficient and selective pathways for constructing the morpholine skeleton. mdpi.comnih.gov Palladium-catalyzed reactions are particularly prominent in this area. A four-step synthesis of cis-3,5-disubstituted morpholines utilizes a palladium-catalyzed carboamination reaction as the key step. nih.gov This strategy involves the coupling of a substituted ethanolamine (B43304) derivative with an aryl or alkenyl bromide to generate the morpholine ring as a single stereoisomer. nih.gov Similarly, a Wacker-type aerobic oxidative cyclization of alkenes, using a base-free Pd(DMSO)₂(TFA)₂ catalyst, provides access to various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org

Copper-promoted reactions have also been developed for the stereoselective synthesis of morpholines. A copper(II) 2-ethylhexanoate (B8288628) promoted oxyamination of alkenes allows for the synthesis of 2-aminomethyl functionalized morpholines with good yields and high diastereoselectivity. nih.gov Iron(III) catalysts have been shown to be effective in the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and allylic alcohols. organic-chemistry.org

Synthesis of the Ethanamine Structural Motif

The ethanamine side chain, -CH₂CH₂NH₂, is a common structural motif in bioactive molecules. mdpi.com Its synthesis and attachment to the morpholine nitrogen are key to forming the final target compound.

Strategies for 2-Heteroarylethylamine Synthesis

The 2-arylethylamine framework is a well-known pharmacophore, and many synthetic strategies have been developed for its creation, often involving transition metal catalysis or metal-free approaches. mdpi.comnih.gov While the morpholine ring is not aromatic, it is a heterocyclic system, and analogous methods can be applied. The most direct approach to synthesize 2-(2,6-Dimethylmorpholin-4-yl)ethanamine is the N-alkylation of pre-formed 2,6-dimethylmorpholine. This can be achieved by reacting 2,6-dimethylmorpholine with a 2-haloethylamine, such as 2-chloroethylamine (B1212225) or 2-bromoethylamine, typically in the presence of a base to scavenge the resulting hydrohalic acid.

Alternatively, a two-step sequence can be employed where 2,6-dimethylmorpholine is first reacted with a synthon like 2-chloroacetonitrile. The resulting nitrile intermediate is then reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the final ethanamine derivative.

Functionalization Routes for Ethanamine Derivatives

Ethanamine derivatives are versatile intermediates that can be synthesized and functionalized through various routes. wikipedia.org The synthesis of N,N-disubstituted ethanamines can be achieved through the reaction of an N,N-dialkylaminoethanol with a chlorinating agent like thionyl chloride to produce the corresponding hydrochloride salt, which can then be reacted with a nucleophile, such as morpholine, in the presence of an acid scavenger. google.com

For the specific synthesis of this compound, a common strategy involves reacting 2,6-dimethylmorpholine with ethylene (B1197577) oxide. This reaction opens the epoxide ring and introduces a 2-hydroxyethyl group onto the morpholine nitrogen, forming N-(2-hydroxyethyl)-2,6-dimethylmorpholine. This alcohol intermediate can then be converted to the desired amine. This transformation can be accomplished by converting the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate) followed by substitution with an amine source (like ammonia (B1221849) or a protected amine equivalent), or through a Ritter reaction followed by hydrolysis.

Direct Synthesis of this compound

The direct synthesis of the target compound can be approached through established organic reactions that are well-suited for the formation of C-N bonds and the introduction of aminoalkyl groups.

Exploration of Mannich Reaction Protocols for Aminoalkylation

The Mannich reaction is a fundamental organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. nih.gov It is a three-component condensation reaction between a compound containing an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.com The product, known as a Mannich base, is a β-amino-carbonyl compound or a related structure. nih.gov

In the context of synthesizing this compound, 2,6-dimethylmorpholine serves as the secondary amine component. A plausible, though not explicitly detailed in the provided literature, synthetic protocol would involve reacting 2,6-dimethylmorpholine with formaldehyde (B43269) and a substrate that can serve as a precursor to the ethanamine moiety. For instance, a reaction with a nitroalkane like nitroethane would yield a β-nitro amine, which could then be reduced to the desired primary amine.

The general mechanism involves the initial formation of an Eschenmoser-like salt or an iminium ion from the reaction of 2,6-dimethylmorpholine and formaldehyde. This electrophilic iminium ion is then attacked by the nucleophile (the carbanion generated from the active hydrogen compound) to form the C-C bond, yielding the final Mannich base. oarjbp.com The versatility of the Mannich reaction allows for the use of various substrates and conditions to achieve the desired aminoalkylation. mdpi.com

Table 1: Proposed Mannich Reaction Components for Synthesis

RoleReagentPurpose
Amine 2,6-DimethylmorpholineForms the core morpholine ring structure of the final product.
Aldehyde FormaldehydeProvides the methylene (B1212753) bridge (-CH2-) for the aminoalkylation.
Active Hydrogen Compound NitroethaneActs as a nucleophile to introduce a two-carbon chain, with the nitro group serving as a precursor to the amine.
Solvent Ethanol or MethanolCommon polar protic solvents for Mannich reactions.

Reductive Amination Strategies Utilizing 2,6-Dimethylmorpholine as a Reagent

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for the synthesis of amines. organic-chemistry.org The process involves the conversion of a carbonyl group (from an aldehyde or ketone) to an amine via an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

To synthesize this compound, this strategy would involve the reaction of 2,6-dimethylmorpholine with a two-carbon carbonyl compound, such as glycoaldehyde (2-hydroxyacetaldehyde) or a protected equivalent like 2,2-dimethoxyacetaldehyde. The initial reaction forms an iminium ion intermediate, which is then reduced to the final product. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their mildness and selectivity for the iminium ion over the starting carbonyl compound. orgsyn.org Catalytic hydrogenation over transition metal catalysts like palladium or platinum is also a viable reduction method. researchgate.net

This method is highly efficient and generally applicable for the synthesis of a wide range of primary, secondary, and tertiary amines. orgsyn.org The choice of reagents and reaction conditions can be optimized to achieve high yields and purity. organic-chemistry.org

Table 2: Reductive Amination Conditions

Carbonyl SourceReducing AgentTypical SolventKey Advantage
GlycoaldehydeSodium Cyanoborohydride (NaBH3CN)MethanolMild conditions, high chemoselectivity. orgsyn.org
2,2-DimethoxyacetaldehydeSodium Triacetoxyborohydride (NaBH(OAc)3)Dichloroethane (DCE)Effective for a broad range of substrates, does not require pH control.
GlycoaldehydeH2 / Palladium on Carbon (Pd/C)Ethanol"Green" method, high atom economy, but may require higher pressure. researchgate.net

Derivatization Strategies and Advanced Chemical Transformations

The this compound scaffold possesses distinct regions—the morpholine ring and the ethanamine side chain—that can be subjected to further chemical modifications to generate a library of derivatives.

Modifications and Substitutions on the 2,6-Dimethylmorpholine Ring

Direct chemical modification of the saturated heterocyclic 2,6-dimethylmorpholine ring is generally challenging due to the lack of reactive functional groups and the relative stability of the C-O and C-N bonds within the ether and amine framework. Functionalization is more commonly achieved by utilizing substituted precursors during the initial synthesis of the morpholine ring itself. The synthesis of 2,6-dimethylmorpholine typically involves the cyclization of diisopropanolamine. google.com By starting with appropriately substituted versions of diisopropanolamine, one could introduce various functional groups onto the carbon backbone of the morpholine ring. However, post-synthetic modification of the pre-formed ring in the final this compound molecule is not a common strategy.

Chemical Transformations of the Ethanamine Side Chain

The primary amine of the ethanamine side chain is a highly versatile functional group that serves as a key handle for a wide array of chemical transformations. ncert.nic.in Standard amine chemistry can be employed to create diverse derivatives.

Acylation: The primary amine readily reacts with acid chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form stable amide bonds. This reaction, known as acylation, is a robust method for attaching various acyl groups. ncert.nic.in

Benzoylation: A specific type of acylation using benzoyl chloride is known as benzoylation, which attaches a benzoyl group to the terminal nitrogen. ncert.nic.in

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides, which are important functional groups in medicinal chemistry.

Alkylation: The primary amine can be alkylated by reacting with alkyl halides. This reaction can lead to a mixture of secondary and tertiary amines, and careful control of stoichiometry is often required to achieve selective mono-alkylation. ncert.nic.in

Reductive Amination: The primary amine itself can be used as the amine component in a second reductive amination reaction with another aldehyde or ketone to generate a secondary amine derivative on the side chain.

Table 3: Interactive Data on Ethanamine Side Chain Transformations

Reaction TypeReagent ClassResulting Functional Group
Acylation Acid Chloride (R-COCl)Amide (-NH-CO-R)
Sulfonylation Sulfonyl Chloride (R-SO2Cl)Sulfonamide (-NH-SO2-R)
Alkylation Alkyl Halide (R-X)Secondary Amine (-NH-R)
Urea Formation Isocyanate (R-NCO)Urea (-NH-CO-NH-R)

Synthesis of Complex Conjugates and Hybrid Molecules Incorporating the Scaffold

The functional handle provided by the ethanamine side chain is instrumental in the synthesis of complex conjugates and hybrid molecules. By leveraging the reactivity of the primary amine, the this compound scaffold can be covalently linked to other molecular entities to create novel structures with combined or enhanced properties.

Common conjugation strategies include:

Amide Bond Formation: This is one of the most reliable methods for conjugation. The terminal amine can be coupled with a carboxylic acid on another molecule (e.g., a peptide, a fluorescent dye, or a polymer) using standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Bioconjugation: The primary amine can react with N-hydroxysuccinimide (NHS) esters, which are commonly used to activate carboxylic acids for reaction with amines in biological systems, allowing the scaffold to be attached to proteins or other biomolecules.

Click Chemistry Precursors: The amine can be modified to introduce functionalities suitable for "click chemistry," such as an azide (B81097) or an alkyne. For example, reacting the amine with an activated ester of azidoacetic acid would install a terminal azide, which can then undergo a highly efficient cycloaddition reaction with an alkyne-containing molecule.

These advanced transformations enable the integration of the this compound moiety into larger, more complex molecular architectures for diverse applications in materials science and medicinal chemistry.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Investigation of the 2,6-Dimethylmorpholine (B58159) Moiety's Influence on Ligand Binding

The 2,6-dimethylmorpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance both pharmacokinetic profiles and target binding affinity. acs.org The morpholine (B109124) ring is known to improve aqueous solubility, metabolic stability, and bioavailability, which are critical properties for drug candidates. nih.gov Furthermore, the heterocyclic structure can directly participate in and enhance interactions with protein targets.

The oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, forming crucial connections with residues in a protein's binding site. nih.gov This can lead to improved potency and selectivity. nih.gov For instance, in studies on TAK1 kinase inhibitors, the oxygen in a cis-dimethylmorpholine group was found to interact with the conserved lysine residue Lys-63 in the ATP-binding site, an interaction critical for the compound's inhibitory activity. nih.gov The addition of the two methyl groups provides steric bulk and creates hydrophobic pockets, which can be exploited to achieve selectivity for a specific target. These methyl groups can fit into hydrophobic subpockets within a binding site, displacing water molecules and increasing binding affinity through the hydrophobic effect.

In the context of central nervous system (CNS) drug discovery, the morpholine ring's specific physicochemical properties, including its pKa value and conformational flexibility, are valuable for improving permeability across the blood-brain barrier. nih.gov The 2,6-dimethylmorpholine fragment is also found in natural products, such as the alkaloids chelonin A and chelonin C, which exhibit antimicrobial and anti-inflammatory effects, highlighting the moiety's prevalence in biologically active compounds. nih.gov

Table 1: Influence of the Morpholine Moiety on Target Binding
Target ProteinKey Interaction of Morpholine MoietyObserved EffectReference
TAK1 KinaseHydrogen bond from oxygen to Lys-63Enhanced kinase inhibition nih.gov
LRRK2 KinaseContributes to overall binding and brain permeabilityPotent and selective inhibition nih.govvu.nl
PI3KαSolvent-exposed oxygen serves as an anchor point for linkersAllows for the design of covalent inhibitors targeting distal cysteines acs.org
Various GPCRsImproves solubility and CNS permeabilityModulation of pharmacokinetic properties nih.gov

Contribution of the Ethanamine Chain to Biological Activity and Selectivity

The ethanamine (or ethylamine) side chain acts as a flexible linker connecting the 2,6-dimethylmorpholine core to a pharmacologically important interaction point. Its length and conformational flexibility are critical determinants of biological activity. Structure-activity relationship studies on various receptor ligands indicate that the two-carbon linker is often optimal for spanning the distance between different regions of a binding site. mdpi.com

For many aminergic G protein-coupled receptors (GPCRs), the terminal primary or secondary amine of the ethanamine chain is a key pharmacophoric feature. nih.gov At physiological pH, this amine group is protonated, carrying a positive charge. This allows it to form a strong ionic interaction, or salt bridge, with a conserved, negatively charged aspartate residue in the transmembrane domain 3 (TM3) of the receptor. nih.govwikipedia.org This interaction is a fundamental component of the binding mode for a vast number of biogenic amines and their synthetic analogs, anchoring the ligand in the binding pocket and orienting it for further interactions that trigger receptor activation or inhibition. google.com

Varying the length of this linker can have profound effects on affinity and selectivity. Homologation (extending the chain) by even one or two methylene (B1212753) units can significantly alter how the ligand fits within the receptor, potentially reducing or changing its activity profile. researchgate.net Therefore, the ethanamine chain in 2-(2,6-dimethylmorpholin-4-yl)ethanamine is not merely a spacer but an integral component that dictates the compound's orientation and primary anchoring interactions within a biological target.

Development of Pharmacophore Models for Related Chemical Scaffolds

Pharmacophore modeling is a cornerstone of rational drug design, used to identify the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. googleapis.comnih.gov A pharmacophore model can be generated either from the known 3D structure of a ligand-receptor complex (structure-based) or by superimposing a set of known active molecules and extracting their common features (ligand-based).

For a chemical scaffold like this compound, a hypothetical pharmacophore model would likely include the following features:

A Hydrogen Bond Acceptor (HBA): Corresponding to the oxygen atom of the morpholine ring.

A Positive Ionizable (PI) or Hydrogen Bond Donor (HBD) feature: Representing the terminal amine of the ethanamine chain, which is protonated at physiological pH.

Two Hydrophobic (HY) features: Representing the two methyl groups on the morpholine ring.

These features, arranged in a specific 3D geometry, create a template that can be used as a query for virtual screening of large chemical databases to find novel, structurally diverse compounds that are predicted to have the same biological activity. nih.gov This approach is particularly valuable when the crystal structure of the target protein is not available.

Application of Ligand-Based and Structure-Based Design Methodologies

The development of analogs of this compound can be pursued through two primary computational design strategies: ligand-based and structure-based design.

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the biological target is unknown, but a set of molecules with known activity is available. This approach relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. Using the pharmacophore model described previously, or by building quantitative structure-activity relationship (QSAR) models, chemists can design new molecules that incorporate the key features required for activity while modifying other parts of the structure to optimize properties like potency or selectivity.

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein has been determined, typically through X-ray crystallography or cryo-electron microscopy. With the target structure in hand, a lead compound like this compound can be computationally docked into the active site. This allows designers to visualize the precise interactions between the ligand and the protein. SBDD enables the rational design of modifications to improve these interactions, for example, by adding a functional group to form a new hydrogen bond or by altering a substituent to better fit a hydrophobic pocket.

Computational Chemistry Approaches in Molecular Design

Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of one molecule (the ligand) to the binding site of another (the receptor). This method is central to structure-based drug design. For compounds containing the this compound scaffold, docking simulations can elucidate how the molecule orients itself within a target's active site.

These simulations can confirm the roles of different moieties hypothesized by SAR studies. For example, docking could verify that the protonated ethanamine group forms a salt bridge with an aspartate or glutamate residue, while the morpholine oxygen acts as a hydrogen bond acceptor and the dimethyl groups engage in hydrophobic interactions. nih.govmdpi.com Docking programs calculate a scoring function to estimate the binding free energy, allowing researchers to rank different potential analogs and prioritize the most promising candidates for synthesis and experimental testing. wikipedia.org

Table 2: Examples of Molecular Docking Studies on Morpholine-Containing Compounds
Compound ClassTarget ProteinKey Predicted InteractionsPurpose of StudyReference
Morpholine-acetamide derivativesTubulinHydrogen bonds with key residues in the colchicine binding siteDesign of anti-tumor agents wikipedia.org
Imidazo[1,2-b]pyridazinesTAK1 KinaseH-bond between morpholine oxygen and Lys-63Understanding SAR for kinase inhibition nih.gov
Mannich bases with 2,6-dimethylmorpholineBacterial and Fungal EnzymesInteractions with active site amino acidsDiscovery of antimicrobial agents
2-aryl-N-(4-morpholinophenyl)thiazol-4-aminesDNA GyraseBinding pattern similar to ciprofloxacin at the active siteDevelopment of new antibiotics

Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties, which are fundamental to its reactivity and intermolecular interactions. These methods can calculate properties like the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and chemical reactivity. Studies on novel Mannich bases containing a 2,6-dimethylmorpholine group have shown a strong correlation between a smaller HOMO-LUMO gap and higher biological activity. This suggests that molecules that are more electronically labile may form more favorable interactions with their biological targets. These calculations can complement molecular docking and SAR studies by providing a rationale for observed activities based on the fundamental electronic structure of the ligand.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are crucial for understanding its interaction with biological targets. While specific experimental studies on the conformational analysis of this exact molecule are not extensively documented in publicly available literature, a detailed understanding can be derived from the well-established principles of conformational analysis of substituted morpholine and cyclohexane rings.

The morpholine ring, a six-membered saturated heterocycle, is known to adopt a chair conformation, which is significantly more stable than the boat or twist-boat conformations. wikipedia.orglibretexts.org This preference is due to the minimization of torsional and steric strain. In the chair conformation, substituents can occupy either axial or equatorial positions. For the parent morpholine molecule, the conformer with the N-H bond in the equatorial position (Chair-Eq) is found to be more stable than the one with the axial N-H bond (Chair-Ax). acs.org

In the case of this compound, the morpholine ring is substituted at the 2, 6, and 4 positions. The conformational preferences of this molecule are primarily dictated by the orientation of the two methyl groups at the C2 and C6 positions and the ethanamine group at the N4 position. It is established that for cis-2,6-dimethylmorpholine (B33440), the thermodynamically most stable conformation is the chair form with both methyl groups in the equatorial positions. cdnsciencepub.com This arrangement minimizes steric hindrance that would arise from 1,3-diaxial interactions if the methyl groups were in axial positions.

Table 1: Relative Energies of Cyclohexane Conformers (Analogous to Morpholine Ring)

ConformationRelative Energy (kJ/mol)Stability
Chair0Most Stable
Twist-Boat23Less Stable
Boat30Unstable
Half-Chair45Least Stable
Data is for the analogous cyclohexane ring and serves to illustrate the general energy differences between conformations. libretexts.org

Such simulations can provide valuable insights into:

Conformational Stability: MD simulations can be used to validate the predicted preference for the diequatorial chair conformation and to explore the energy landscape of the ethanamine side chain. mdpi.com

Solvent Effects: The influence of the surrounding solvent (e.g., water) on the conformational equilibrium and the hydrogen bonding patterns of the molecule can be investigated.

Binding Interactions: If the biological target of this compound is known, MD simulations can be employed to study the stability of the ligand-protein complex, identify key interacting amino acid residues, and calculate binding free energies. mdpi.com

The results from MD simulations are often analyzed in terms of root mean square deviation (RMSD) to assess the stability of the molecule's conformation over time and root mean square fluctuation (RMSF) to identify flexible regions of the molecule.

Table 2: Expected Conformational Preferences for this compound

SubstituentPositionPreferred OrientationRationale for Preference
Methyl GroupC2EquatorialMinimization of 1,3-diaxial interactions
Methyl GroupC6EquatorialMinimization of 1,3-diaxial interactions
Ethanamine GroupN4EquatorialAvoidance of steric hindrance with axial hydrogens

Based on a thorough review of publicly available scientific literature, there is no specific information regarding preclinical mechanistic investigations or biological relevance for the compound "this compound." This chemical, identified by CAS Number 244789-18-2, is cataloged by chemical suppliers primarily as a building block or intermediate for chemical synthesis and is designated for research purposes only.

Public chemical databases such as PubChem explicitly state that no literature data is available for this compound. Scientific studies that mention the "dimethylmorpholine" moiety investigate its role as a structural component within much larger, more complex molecules that exhibit biological activity. However, the biological activities of these complex derivatives cannot be attributed to the simpler "this compound" molecule itself.

Therefore, it is not possible to generate an article on the preclinical investigations and biological activity of "this compound" according to the specified outline, as the required data does not exist in the scientific literature.

Preclinical Mechanistic Investigations and Biological Relevance

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

In the preclinical evaluation of novel chemical entities, a thorough understanding of their pharmacokinetic and pharmacodynamic profiles is paramount. For the compound 2-(2,6-Dimethylmorpholin-4-yl)ethanamine, investigations into its absorption, distribution, metabolism, and excretion (ADME) properties provide critical insights into its potential as a therapeutic agent. This section focuses on the preclinical assessment of its biological permeability, distribution, and metabolic stability, highlighting strategic modifications inherent in its structure that are designed to optimize these pharmacokinetic parameters.

Impact on Biological Permeability and Distribution in Preclinical Systems

The biological permeability of a compound is a key determinant of its oral bioavailability and ability to reach its target site of action. The Caco-2 cell permeability assay is a widely utilized in vitro model to predict human intestinal absorption. escholarship.org This model assesses the transport of a compound across a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier. researchgate.net The apparent permeability coefficient (Papp) is a quantitative measure of a compound's permeability.

The distribution of a drug throughout the body is influenced by its physicochemical properties, such as lipophilicity, plasma protein binding, and affinity for transporters. Preclinical studies in animal models are essential to understand how a compound distributes into various tissues and organs. For a molecule like this compound, its ability to cross the blood-brain barrier is a critical consideration if its intended target is within the central nervous system. The degree of brain penetration is often assessed by calculating the brain-to-plasma concentration ratio (Kp) in preclinical species.

Table 1: Illustrative Caco-2 Permeability Data for Structurally Related Morpholine (B109124) Derivatives

CompoundStructurePapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A)/(A→B)Predicted Human Absorption
Morpholine Derivative A 1.51.2Moderate
Morpholine Derivative B 8.90.9High
Morpholine Derivative C 0.33.5Low (P-gp Substrate)

This table presents hypothetical data for illustrative purposes to demonstrate the range of permeabilities that can be observed for compounds containing a morpholine moiety. The actual permeability of this compound would need to be determined experimentally.

Strategic Modifications for Enhanced Metabolic Stability in Drug Design

The structure of this compound incorporates a key strategic modification aimed at enhancing metabolic stability: the presence of two methyl groups at the 2- and 6-positions of the morpholine ring. The morpholine ring itself can be susceptible to metabolism, often through oxidation at the carbons adjacent to the nitrogen or oxygen atoms. nih.gov The introduction of methyl groups at these positions can sterically hinder the approach of metabolizing enzymes, such as cytochrome P450s, thereby reducing the rate of metabolic degradation. nih.gov This strategy of "metabolic blocking" is a common approach in medicinal chemistry to improve the pharmacokinetic properties of lead compounds.

For instance, studies on related heterocyclic compounds have demonstrated that the introduction of alkyl groups at metabolically labile positions can significantly increase the metabolic half-life. While direct metabolic stability data for this compound is not available, the impact of such dimethyl substitution can be inferred from analogous structures.

Table 2: Impact of Dimethyl Substitution on Metabolic Stability in Human Liver Microsomes (Illustrative Examples)

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Rationale for Stability Difference
Parent Morpholine Analog 1592.4Unsubstituted morpholine ring is susceptible to oxidation.
2,6-Dimethylmorpholine (B58159) Analog 7518.5Methyl groups at C2 and C6 sterically hinder enzymatic attack, reducing the rate of metabolism.

This table provides illustrative data to conceptualize the effect of dimethyl substitution on the metabolic stability of a morpholine-containing compound. The values are not experimental data for this compound.

Analytical and Spectroscopic Characterization Methods for 2 2,6 Dimethylmorpholin 4 Yl Ethanamine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) each offer unique information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D HSQC, 2D HMBC)

¹H NMR: In the ¹H NMR spectrum of a related 4-(2-aminoethyl)morpholine (B49859) derivative, the protons of the morpholine (B109124) ring exhibit characteristic signals. The -OCH2 and -NCH2 protons of the morpholine ring are observed at approximately 3.6 ppm and 2.4 ppm, respectively. dergipark.org.tr The protons of the ethylamine (B1201723) side chain, specifically the -NCH2- protons, are expected to appear at around 3.0 ppm and 2.4 ppm. dergipark.org.tr The primary amine (-NH2) protons typically present as a broad signal, which was observed at 3.1 ppm in the aforementioned derivative. dergipark.org.tr For this compound, the presence of the two methyl groups on the morpholine ring would introduce a doublet in the upfield region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For N-substituted morpholines, the carbon atoms of the morpholine ring typically resonate in the range of 45-70 ppm. researchgate.net In a derivative of 4-(2-aminoethyl)morpholine, the morpholine carbons attached to oxygen (-O-CH2-) and nitrogen (-N-CH2-) would have distinct chemical shifts. The carbons of the ethylamine side chain would also show characteristic signals.

2D NMR (HSQC and HMBC): Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguous assignment of proton and carbon signals. An HSQC spectrum would correlate the proton signals directly to their attached carbon atoms. An HMBC spectrum would reveal longer-range correlations between protons and carbons (typically over 2-3 bonds), helping to piece together the connectivity of the entire molecule. For instance, HMBC correlations would be expected between the protons of the ethylamine side chain and the carbons of the morpholine ring, confirming the N-substitution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Morpholine -CH(CH₃)-Multiplet~70-75
Morpholine -CH₂-N-Multiplet~50-55
Morpholine -CH₂-O-Multiplet~65-70
Morpholine -CH₃Doublet~15-20
-N-CH₂- (ethyl)Triplet~55-60
-CH₂-NH₂ (ethyl)Triplet~40-45
-NH₂Broad Singlet-

Note: These are predicted values based on general principles and data from related compounds. Actual experimental values may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show several characteristic absorption bands.

Key expected vibrational frequencies include:

N-H stretching: The primary amine (-NH₂) group will exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups will appear in the 2850-3000 cm⁻¹ region.

N-H bending: The bending vibration of the primary amine is expected around 1590-1650 cm⁻¹.

C-O-C stretching: The ether linkage in the morpholine ring will produce a strong, characteristic C-O-C stretching band, typically in the 1070-1150 cm⁻¹ range.

C-N stretching: The C-N stretching vibrations of the aliphatic amines will be observed in the 1020-1250 cm⁻¹ region.

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3300-3500
Aliphatic C-HC-H Stretch2850-3000
Primary Amine (-NH₂)N-H Bend1590-1650
Ether (C-O-C)C-O-C Stretch1070-1150
Aliphatic Amine (C-N)C-N Stretch1020-1250

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. For this compound (molar mass: 158.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight.

The fragmentation pattern would likely involve the cleavage of the ethylamine side chain and fragmentation of the dimethylmorpholine ring. Common fragments would include ions resulting from the loss of the aminoethyl group or cleavage of the morpholine ring. While specific fragmentation data for the target compound is not available, analysis of the parent 2,6-dimethylmorpholine (B58159) shows major fragments at m/z values of 30, 42, and 71. nih.gov

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation, purification, and assessment of the purity of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for the purification and purity analysis of non-volatile compounds. For a basic compound like this compound, reversed-phase HPLC would be a suitable method. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid additive like trifluoroacetic acid to improve peak shape for amines) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection can be achieved using a UV detector if the molecule contains a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area can be used to quantify its concentration and assess purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. For the synthesis of this compound or its derivatives, TLC can be used to track the consumption of starting materials and the formation of the product.

A suitable stationary phase, such as silica (B1680970) gel, and an appropriate mobile phase (eluent) are chosen to achieve good separation between the reactants, intermediates, and the final product. The spots on the TLC plate can be visualized under UV light if the compounds are UV-active, or by staining with a suitable reagent such as potassium permanganate (B83412) or ninhydrin (B49086) for amines. The relative retention factor (Rf) values of the spots provide a qualitative measure of the reaction's progress.

Specialized Characterization for Isotopic Labeling Studies

While specific isotopic labeling studies on this compound are not extensively detailed in publicly available literature, the characterization of its isotopically labeled analogues would employ a suite of specialized and powerful analytical techniques. These methods are crucial for verifying the position and extent of isotopic incorporation, and for tracing the compound's fate in metabolic or pharmacokinetic studies. nih.govacs.org The primary techniques utilized for such purposes are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio (m/z). nih.govresearchgate.net In studies involving this compound, MS would be used to confirm the successful incorporation of stable isotopes (e.g., Deuterium (B1214612) (²H or D), Carbon-13 (¹³C)) and to quantify the labeled compound and its metabolites in complex biological matrices. clearsynth.comnih.gov

High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide highly accurate mass measurements, allowing for the unambiguous determination of elemental compositions and the differentiation of isotopologues. researchgate.net When coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the analysis of complex mixtures and the quantification of individual components. nih.gov

For a hypothetical deuterated analogue of this compound, where four hydrogen atoms on the ethylamine chain are replaced with deuterium (D4), a clear mass shift would be observed. The following interactive table illustrates the expected mass shifts for the parent compound and its labeled versions.

Interactive Data Table: Theoretical Mass-to-Charge Ratios (m/z) of this compound and its Isotopologues

CompoundLabelingMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)
This compoundUnlabeledC₈H₁₈N₂O158.1419159.1492
This compound-d4DeuteratedC₈H₁₄D₄N₂O162.1669163.1742
This compound-¹³C₂¹³C LabeledC₆¹³C₂H₁₈N₂O160.1485161.1558

Tandem mass spectrometry (MS/MS) would be employed to further characterize the labeled molecules. By inducing fragmentation of the parent ion, MS/MS spectra can reveal the specific location of the isotopic label within the molecule, which is critical for elucidating metabolic pathways. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of isotopically labeled compounds, providing definitive information about the location of the labels. acs.orgstudymind.co.uk

¹H NMR: In proton NMR, the replacement of a hydrogen atom with a deuterium atom results in the disappearance of the corresponding signal in the ¹H spectrum. This provides a direct method to confirm the site of deuteration. studymind.co.uk

²H NMR: Deuterium NMR allows for the direct detection of the deuterium nuclei. While it has a lower sensitivity compared to proton NMR, it provides a clean spectrum showing only the signals of the incorporated deuterium atoms, confirming the success of the labeling reaction. wikipedia.orgsigmaaldrich.com

¹³C NMR: For compounds labeled with ¹³C, the ¹³C NMR spectrum will show enhanced signals for the labeled carbon atoms. Furthermore, the coupling between adjacent ¹³C atoms or between a ¹³C atom and an attached deuterium can provide valuable structural information. nih.gov

The following interactive table provides a hypothetical example of how deuteration at the methyl groups of the morpholine ring would affect the ¹H NMR spectrum.

Interactive Data Table: Hypothetical ¹H NMR Chemical Shift Data for Unlabeled and Deuterated this compound

ProtonsUnlabeled Compound (δ, ppm)Deuterated (d6-methyl) Compound (δ, ppm)
Methyl (CH₃)~1.10 (d)Signal absent or significantly reduced
Morpholine Ring (CH, CH₂)2.00 - 2.80 (m)2.00 - 2.80 (m)
Ethylamine (CH₂CH₂N)2.40 - 2.70 (m)2.40 - 2.70 (m)
Amine (NH₂)VariableVariable

Future Directions and Emerging Research Perspectives

Development of Novel and Green Synthetic Methodologies for the Compound and its Analogues

The synthesis of morpholine-containing compounds, including 2-(2,6-Dimethylmorpholin-4-yl)ethanamine and its analogues, is an area of continuous innovation, with a growing emphasis on environmentally benign methodologies. Traditional synthetic routes for morpholines can be inefficient and generate significant waste. organic-chemistry.org Recent advancements in green chemistry offer promising alternatives for the synthesis of the morpholine (B109124) core structure.

A noteworthy development is the one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK. organic-chemistry.orgchemrxiv.orgnih.govchemrxiv.org This method is characterized by high yields and the clean isolation of N-monoalkylation products. organic-chemistry.orgchemrxiv.orgnih.govchemrxiv.org The use of greener solvents and the elimination of toxic reagents and metal hydride reductions significantly enhance the environmental and safety profile of morpholine synthesis. organic-chemistry.orgchemrxiv.org The scalability of this process has been demonstrated, with successful reactions conducted on a large scale. organic-chemistry.orgnih.govchemrxiv.org

Another green approach involves the use of N-formylmorpholine as a recyclable, non-toxic, and non-corrosive green solvent for the synthesis of various heterocyclic compounds. ajgreenchem.com The synthesis of N-formylmorpholine itself can be optimized from morpholine and formic acid under high-yield conditions. ajgreenchem.com Such methodologies could be adapted for the synthesis of this compound and its derivatives, aligning with the principles of sustainable chemistry.

Green Synthetic Approach Key Features Potential Advantages for this compound Synthesis
Redox-Neutral Conversion of 1,2-Amino Alcohols Utilizes ethylene sulfate and tBuOK; One or two-step protocol; High yields; Scalable. organic-chemistry.orgchemrxiv.orgnih.govchemrxiv.orgReduced waste, improved safety profile, cost-effective large-scale production.
N-formylmorpholine as a Green Solvent Chemically stable, non-toxic, non-corrosive, and recyclable. ajgreenchem.comEnvironmentally friendly reaction medium for synthesis and derivatization.

Rational Design of Next-Generation Analogues with Improved Selectivity and Potency

The rational design of novel bioactive molecules is a pivotal and challenging aspect of drug discovery. mdpi.com For this compound, the systematic exploration of its chemical space through the design and synthesis of next-generation analogues holds significant promise for enhancing its therapeutic potential. The morpholine ring is a versatile scaffold that, when appropriately substituted, can exhibit a wide range of biological activities. nih.gov

Structure-activity relationship (SAR) studies are crucial in guiding the design of new analogues. For instance, in the context of dual serotonin (B10506) and noradrenaline reuptake inhibitors, the stereochemistry and substitution patterns on the aryl and aryloxy rings of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives were found to be critical for their activity and selectivity. nih.gov Such principles can be applied to the design of analogues of this compound to target specific biological receptors or enzymes with higher potency and selectivity.

Computational methods play an increasingly important role in rational drug design, allowing for the prediction of bioactivities and the optimization of lead compounds. mdpi.comunimi.it These in silico approaches can aid in the design of this compound analogues with improved pharmacokinetic properties and reduced off-target effects. The goal is to develop compounds with enhanced efficacy and a better safety profile. nih.gov

Rational Design Strategy Methodology Objective for this compound Analogues
Structure-Activity Relationship (SAR) Studies Systematic modification of the chemical structure and evaluation of biological activity. nih.govnih.govTo identify key structural features responsible for potency and selectivity.
Computational Chemistry and Molecular Modeling In silico prediction of molecular interactions and ADME properties. mdpi.comunimi.itTo design analogues with improved binding affinity and drug-like properties.
Fragment-Based Drug Discovery Building lead compounds from smaller molecular fragments.To explore novel chemical space and identify new binding modes.

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The morpholine scaffold is present in a wide array of bioactive molecules with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netresearchgate.netresearchgate.net This suggests that this compound and its derivatives may interact with a variety of biological targets, some of which may be currently undiscovered.

Morpholine-containing compounds have been shown to target a range of enzymes, such as kinases, and receptors, demonstrating the versatility of this heterocyclic core. nih.govresearchgate.net For example, certain morpholine derivatives have been investigated as anticancer agents targeting various proteins like kinases and tubulin. nih.gov The exploration of novel biological targets for this compound could unveil new therapeutic opportunities.

High-throughput screening and chemical genetics are powerful tools for identifying new biological targets for small molecules. unimi.it By screening libraries of this compound analogues against a wide range of biological assays, it may be possible to identify novel protein interactions and cellular pathways modulated by these compounds. This could lead to the development of first-in-class therapeutics for a variety of diseases.

Potential Therapeutic Area Known Morpholine Derivative Activity Potential for this compound
Oncology Anticancer activity through targeting of kinases and other signaling pathways. nih.govresearchgate.netnih.govDevelopment of novel anticancer agents.
Infectious Diseases Antimicrobial and antiviral properties. researchgate.netDiscovery of new treatments for bacterial and viral infections.
Central Nervous System Disorders Activity as serotonin and noradrenaline reuptake inhibitors. nih.govPotential for developing new antidepressants or anxiolytics.
Inflammatory Diseases Anti-inflammatory effects. researchgate.netDevelopment of novel anti-inflammatory drugs.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

The advent of omics technologies, including genomics, proteomics, and metabolomics, has revolutionized drug discovery and development by providing a holistic view of the molecular effects of drug candidates. researchgate.netnih.govmdpi.comfrontiersin.org The integration of these technologies in the study of this compound can provide a comprehensive understanding of its mechanism of action, identify biomarkers for its activity, and potentially uncover mechanisms of resistance.

Transcriptomics can reveal changes in gene expression profiles induced by the compound, offering insights into the cellular pathways it modulates. mdpi.com Proteomics can identify the protein targets of the compound and its effect on protein expression and post-translational modifications. frontiersin.org Metabolomics can provide a snapshot of the metabolic changes occurring in cells or organisms upon treatment with the compound. researchgate.netnih.gov

The use of multi-omics data can help in identifying and validating new drug targets and understanding the complex biological responses to a drug. frontlinegenomics.com For this compound, an integrated omics approach could elucidate its mode of action, facilitate the identification of patient populations most likely to respond to treatment, and guide the development of combination therapies.

Omics Technology Application in the Study of this compound Expected Insights
Genomics Identifying genetic factors that influence the response to the compound. frontlinegenomics.comPersonalized medicine approaches.
Transcriptomics Analyzing changes in gene expression following treatment. mdpi.comElucidation of modulated signaling pathways.
Proteomics Identifying direct protein targets and downstream effects on the proteome. frontiersin.orgUnderstanding the molecular mechanism of action.
Metabolomics Profiling changes in cellular metabolism. researchgate.netnih.govIdentifying metabolic biomarkers of drug response.

Q & A

Basic Research Questions

What are the key steps for synthesizing 2-(2,6-Dimethylmorpholin-4-yl)ethanamine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves reductive amination or nucleophilic substitution of morpholine derivatives. For example, NaBH3CN-mediated reductive amination under mild conditions (methanol, room temperature) can yield morpholine-ethylamine analogs . Optimization strategies include:

  • Catalyst Screening : Testing alternatives to NaBH3CN (e.g., NaBH4 with acetic acid) to improve selectivity.
  • Temperature Control : Maintaining room temperature to avoid side reactions from exothermic intermediates.
  • Purification : Using silica gel chromatography (e.g., 0–8% MeOH in CH2Cl2 gradient) followed by recrystallization (e.g., ethyl acetate) to achieve >95% purity .

Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include δ ~2.14 ppm (methyl groups on morpholine) and δ ~3.31 ppm (methylene adjacent to amine) .
  • ESI/APCI-MS : Look for [M+H]+ and [M+Na]+ ions (e.g., m/z 347 and 369 for acetylated derivatives) .
  • FT-IR : Amine N-H stretches (~3350 cm⁻¹) and morpholine C-O-C vibrations (~1120 cm⁻¹) confirm functional groups .

Advanced Research Questions

How do steric effects from the 2,6-dimethyl groups impact the compound’s reactivity in derivatization reactions?

Methodological Answer:
The 2,6-dimethyl substituents introduce steric hindrance, which can:

  • Limit Nucleophilic Attack : Reduce reaction rates in acylation or alkylation due to restricted access to the morpholine nitrogen.
  • Direct Regioselectivity : Force electrophiles to target less hindered positions (e.g., the ethylamine side chain).
    To mitigate steric challenges:
  • Use bulky catalysts (e.g., HATU/DIPEA in DMF) to enhance coupling efficiency .
  • Employ computational modeling (e.g., DFT) to predict reactive sites .

How should researchers resolve contradictions in reported yields for morpholine-ethylamine derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Reagent Purity : Trace moisture in solvents or amines can reduce NaBH3CN efficacy.
  • Workup Variations : Incomplete extraction or drying (e.g., using Na2SO4 vs. MgSO4) affects isolated yields .
    Resolution Strategies :
  • Replicate reactions under inert atmospheres (Ar/N2) to control moisture.
  • Compare yields using standardized protocols (e.g., identical equivalents of LiOH for hydrolysis) .

What are the best practices for designing experiments to study the compound’s adsorption on indoor surfaces?

Methodological Answer:

  • Surface Preparation : Use controlled substrates (e.g., silica, PVC) to mimic indoor materials.
  • Microspectroscopic Imaging : Apply ToF-SIMS or AFM to map adsorption at nanoscale resolution .
  • Environmental Simulation : Adjust humidity (30–70% RH) and oxidant levels (O3, NOx) to replicate indoor conditions .

Safety and Compliance

What safety protocols are critical when handling reactive intermediates during synthesis?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact with amines or acyl chlorides .
  • Waste Management : Segregate halogenated solvents (e.g., CH2Cl2) and toxic byproducts (e.g., CN⁻ from NaBH3CN) for professional disposal .

Data Validation and Reporting

How can researchers validate the reproducibility of spectral data for novel derivatives?

Methodological Answer:

  • Cross-Lab Validation : Share samples with collaborators for independent NMR/LC-MS analysis.
  • Reference Standards : Compare with PubChem or CAS entries (e.g., CID 408285 for 4-(2-aminoethyl)morpholine) .

Computational and Modeling Approaches

Which computational tools are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to GPCRs or monoamine transporters.
  • MD Simulations : GROMACS for assessing stability in lipid bilayers or aqueous phases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.